molecular formula C11H10N2S B14513299 1-Aminonaphthalene-2-carbothioamide CAS No. 62574-36-1

1-Aminonaphthalene-2-carbothioamide

Cat. No.: B14513299
CAS No.: 62574-36-1
M. Wt: 202.28 g/mol
InChI Key: ZBWBFMNUAQVACX-UHFFFAOYSA-N
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Description

However, it features structurally related compounds, such as 1-Aminonaphthalene-2-carbaldehyde (CAS 176853-41-1), which shares a naphthalene backbone with an amino substituent but differs in the functional group (carbaldehyde vs. carbothioamide). For clarity, this article will focus on 1-Aminonaphthalene-2-carbaldehyde and compare it with other carbothioamide derivatives identified in the evidence.

1-Aminonaphthalene-2-carbaldehyde (C₁₁H₉NO, molecular weight 171.2 g/mol) is a naphthalene derivative with an amino group (-NH₂) at position 1 and a formyl group (-CHO) at position 2 . Key properties include a predicted density of 1.245 g/cm³ and a boiling point of 364.2°C .

Properties

CAS No.

62574-36-1

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

1-aminonaphthalene-2-carbothioamide

InChI

InChI=1S/C11H10N2S/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14)

InChI Key

ZBWBFMNUAQVACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-aminonaphthalene-2-carbothioamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, resulting in N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to replace the oxygen of the carbonyl group with sulfur, forming the desired thioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Aminonaphthalene-2-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium ferricyanide for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

The evidence includes carbothioamide derivatives and naphthalene-based analogs, which are compared below:

Structural and Functional Group Analysis
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
1-Aminonaphthalene-2-carbaldehyde Naphthalene -NH₂ (position 1), -CHO (position 2) C₁₁H₉NO 171.2 176853-41-1
N-Methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide Naphthalene + hydrazine -NH-C(=S)-N(CH₃), naphthylacetyl Not provided Not provided 51291-27-1
1-Methyl-1H-imidazole-2-carbothioamide Imidazole -C(=S)-NH₂, -CH₃ (position 1) C₅H₇N₃S 141.2 885281-13-0
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide -CN, -C(=O)-NH-C(=O)-NHCH₃ C₅H₇N₃O₂ 141.13 6972-77-6

Key Observations :

  • 1-Aminonaphthalene-2-carbaldehyde is distinct due to its naphthalene backbone and aldehyde group, while carbothioamide analogs (e.g., ) feature sulfur-containing thioamide (-C(=S)-NH₂) moieties.
  • 1-Methyl-1H-imidazole-2-carbothioamide is a smaller heterocyclic compound, prioritizing solubility and reactivity in biological systems.
Physicochemical Properties
Compound Density (g/cm³) Boiling Point (°C) Stability/Solubility
1-Aminonaphthalene-2-carbaldehyde 1.245 (predicted) 364.2 (predicted) Stable at room temperature
1-Methyl-1H-imidazole-2-carbothioamide Not provided Not provided Powder form, room-temperature storage
2-Cyano-N-[(methylamino)carbonyl]acetamide Not provided Not provided Limited toxicological data

Key Observations :

  • The naphthalene-based 1-Aminonaphthalene-2-carbaldehyde has higher molecular weight and predicted boiling point compared to smaller carbothioamides like 1-Methyl-1H-imidazole-2-carbothioamide .
  • Stability data are sparse for carbothioamides, though 1-Methyl-1H-imidazole-2-carbothioamide is noted as a stable powder .

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